2-fluoro-N-(5-methoxy-2-methylphenyl)benzamide
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Overview
Description
2-Fluoro-N-(5-methoxy-2-methylphenyl)benzamide is an organic compound with the molecular formula C15H14FNO2 This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(5-methoxy-2-methylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-methoxy-2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(5-methoxy-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 2-fluoro-N-(5-methoxy-2-methylphenyl)benzoic acid.
Reduction: Formation of 2-fluoro-N-(5-methoxy-2-methylphenyl)benzylamine.
Substitution: Formation of 2-amino-N-(5-methoxy-2-methylphenyl)benzamide.
Scientific Research Applications
2-Fluoro-N-(5-methoxy-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
- 2-Fluoro-N-(4-methoxyphenyl)benzamide
- 2-Fluoro-N-(2-phenylethyl)benzamide
Uniqueness
2-Fluoro-N-(5-methoxy-2-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
712298-99-2 |
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Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-fluoro-N-(5-methoxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-7-8-11(19-2)9-14(10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
RTIRPDRCWFGUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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